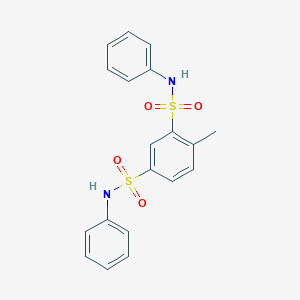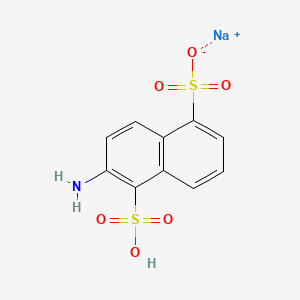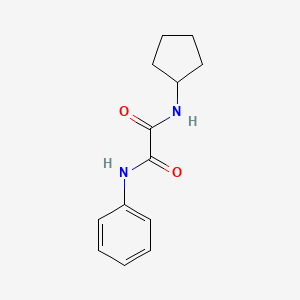![molecular formula C13H16N4O2S B5118105 butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate, commonly known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioester derivative of tetrazole and has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
BPTA has been found to have a range of potential applications in scientific research. One of the most promising applications of BPTA is as a fluorescent probe for detecting thiol-containing proteins in biological samples. BPTA has been shown to selectively bind to thiol groups, allowing for the detection of specific proteins in complex biological mixtures. In addition, BPTA has been used as a tool for studying protein-protein interactions and as a substrate for enzymatic reactions.
Mécanisme D'action
The mechanism of action of BPTA is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of a protein and the tetrazole moiety of BPTA. This covalent bond results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
BPTA has been found to have a range of interesting biochemical and physiological effects. In addition to its use as a fluorescent probe, BPTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. BPTA has also been found to have antioxidant properties, and may be useful in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPTA in lab experiments is its high selectivity for thiol groups. This selectivity allows for the detection of specific proteins in complex biological mixtures. In addition, BPTA is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BPTA is its potential toxicity. While BPTA has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
Orientations Futures
There are several potential future directions for research involving BPTA. One area of interest is the development of new fluorescent probes based on BPTA. These probes could be used to detect a wider range of thiol-containing proteins and could potentially be used in vivo. Another area of interest is the development of new thioester derivatives of tetrazole with different biochemical and physiological effects. Finally, further research is needed to fully understand the mechanism of action of BPTA and its potential toxicity in vivo.
Conclusion:
In conclusion, BPTA is a thioester derivative of tetrazole that has been extensively studied for its potential applications in scientific research. The synthesis of BPTA is relatively simple, and the compound has been found to have a range of interesting biochemical and physiological effects. While there are some limitations to using BPTA in lab experiments, there are also several potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of BPTA involves the reaction of butyl bromoacetate with sodium azide to form butyl azidoacetate. This intermediate is then reacted with phenyl isothiocyanate to form the final product, BPTA. The synthesis of BPTA is a relatively simple process, and the compound can be obtained in high yields.
Propriétés
IUPAC Name |
butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-3-9-19-12(18)10-20-13-14-15-16-17(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOPEXDMDENPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)
amino]benzamide](/img/structure/B5118054.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)

![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)